3-(Piperidin-1-ylmethyl)benzaldehyde
Overview
Description
The compound 3-(Piperidin-1-ylmethyl)benzaldehyde is a chemical intermediate that can be utilized in the synthesis of various pharmacologically active molecules. The presence of the piperidine ring, a common structural motif in many bioactive compounds, suggests its potential utility in medicinal chemistry. Although the specific papers provided do not directly discuss 3-(Piperidin-1-ylmethyl)benzaldehyde, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and application.
Synthesis Analysis
The synthesis of related piperidine-containing compounds has been described in the literature. For instance, a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles were synthesized and evaluated for neuroleptic activity, indicating the versatility of piperidine derivatives in drug design . Additionally, a facile synthesis method for 3-(substituted benzyl)piperidines was developed, showcasing the potential for creating a variety of piperidine-based structures . These methods could potentially be adapted for the synthesis of 3-(Piperidin-1-ylmethyl)benzaldehyde.
Molecular Structure Analysis
The molecular structure and vibrational spectra of similar compounds have been studied using density functional theory (DFT) and Hartree–Fock calculations. For example, the molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one was determined, and its vibrational data were found to be in good agreement with experimental results . Such computational studies are essential for understanding the conformational preferences and stability of piperidine derivatives.
Chemical Reactions Analysis
Piperidine derivatives are known to participate in various chemical reactions. The synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a compound structurally similar to 3-(Piperidin-1-ylmethyl)benzaldehyde, involved reactions such as acetal formation, nucleophilic substitution, and hydrolysis . These reactions highlight the reactivity of the piperidine moiety and its potential transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the synthesis and characterization of a novel piperidine derivative revealed insights into its crystal structure, spectroscopic properties, and theoretical calculations of its reactivity . Such studies are crucial for predicting the behavior of these compounds under different conditions and for their application in drug development.
Scientific Research Applications
Reaction Mechanisms and Synthesis
- 3-(Piperidin-1-ylmethyl)benzaldehyde plays a role in various synthesis and reaction mechanisms. For instance, benzaldehyde reacts with 1-piperidin-1-ylcyclohexene to yield xanthene derivatives, demonstrating its utility in producing complex organic compounds (Lewis, Myers, & Readhead, 1970).
- It is also used as a catalyst in the synthesis of 2-(4-anisyl)-3-arylidene chromanone, indicating its role in catalysis and facilitating chemical reactions (Bairwa, Jain, & Sharma, 2015).
Pharmaceutical and Medical Applications
- In the pharmaceutical realm, it has been used in the preparation of dihydropyridine derivatives, which are significant as pharmaceuticals in calcium channel blockers. This highlights its potential in drug development and medicinal chemistry (Perozo-Rondón et al., 2006).
- A study involving microwave-assisted synthesis of substituted 3-Phenylpropionic Acids from Benzaldehydes, including piperidine, showcases its relevance in efficient and rapid synthesis methods, potentially useful in pharmaceutical manufacturing (Sharma, Joshi, & Sinha, 2003).
Catalysis and Organic Chemistry
- In catalysis, the compound has been observed to influence the oxidation activity of benzyl alcohol to benzaldehyde, demonstrating its role in modifying chemical reactions and selectivity (Tsuruya, Okamoto, & Kuwada, 1979).
- The synthesis and structure of various organic compounds, such as 6-Aryl-1,5-dimethoxycarbonyl-2-methyl-4-morpholino-1,3-cyclohexadienes, involve the use of piperidine and benzaldehyde, indicating its role in the formation of complex molecules with potential applications in various fields (Nitta, Takimoto, & Ueda, 1992).
Multicomponent Reactions and Syntheses
- Piperidine, including its derivatives, is instrumental in multicomponent reactions for synthesizing novel organic compounds. This includes the synthesis of quinolinone derivatives via catalyst-free reactions, highlighting its versatility in organic synthesis without the need for additional catalysts (Du, Han, Zhou, & Borovkov, 2020).
Fungicidal Applications
- In the field of agrochemicals, derivatives of benzaldehyde thiosemicarbazide with a piperidine moiety have been designed and synthesized, exhibiting moderate to good fungicidal activities. This shows the potential of 3-(Piperidin-1-ylmethyl)benzaldehyde derivatives in the development of new plant pathogen control substances (Zhang et al., 2017).
properties
IUPAC Name |
3-(piperidin-1-ylmethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,11H,1-3,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDTVJKIOWAUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428214 | |
Record name | 3-(piperidin-1-ylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylmethyl)benzaldehyde | |
CAS RN |
471930-01-5 | |
Record name | 3-(piperidin-1-ylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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